molecular formula C23H17ClF2N2O2S B5907877 N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE

N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE

Cat. No.: B5907877
M. Wt: 458.9 g/mol
InChI Key: DSJMJHJZRAJYPG-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve the coupling of a chlorophenyl derivative with a difluoromethylthio aniline derivative under specific conditions.

    Functional group modifications: Introduction of the carbonyl and vinyl groups through reactions such as Friedel-Crafts acylation or Heck coupling.

    Final assembly: Combining the intermediate products to form the final compound, often requiring purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Catalyst optimization: Employing catalysts to improve reaction efficiency.

    Purification techniques: Utilizing industrial-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for specific diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-CL-PHENYL)-1-((4-((TRIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    N-(2-(4-CL-PHENYL)-1-((4-((METHYLTHIO)ANILINO)CARBONYL)VINYL)BENZAMIDE: A compound with a methylthio group instead of a difluoromethylthio group.

Uniqueness

N-(2-(4-CL-PHENYL)-1-((4-((DIFLUOROMETHYL)THIO)ANILINO)CARBONYL)VINYL)BENZAMIDE is unique due to the presence of the difluoromethylthio group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF2N2O2S/c24-17-8-6-15(7-9-17)14-20(28-21(29)16-4-2-1-3-5-16)22(30)27-18-10-12-19(13-11-18)31-23(25)26/h1-14,23H,(H,27,30)(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJMJHJZRAJYPG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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